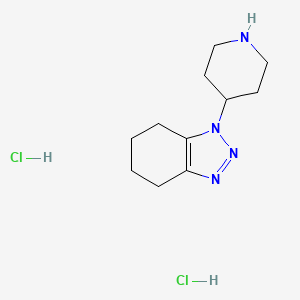
3-Bromo-5-(3-methylphenoxy)pyridine
Overview
Description
3-Bromo-5-(3-methylphenoxy)pyridine, also known as 3-BMPP, is a heterocyclic compound that has been studied for its various biochemical and physiological effects. It is synthesized from a combination of 3-bromo-4-methylphenol and pyridine, and can be used in a wide range of lab experiments.
Scientific Research Applications
Corrosion Inhibition
3-Bromo-5-(3-methylphenoxy)pyridine, or related compounds, have applications in corrosion inhibition. A study by El-Lateef et al. (2015) demonstrated the effectiveness of Schiff bases derived from bromo-substituted pyridines in inhibiting carbon steel corrosion in acidic media containing chloride. These compounds, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, were found to significantly prevent steel corrosion, with their efficiency increasing at higher concentrations (El-Lateef et al., 2015).
Synthesis of Novel Compounds
Research by Ahmad et al. (2017) focused on the synthesis of new pyridine-based derivatives using 5-bromo-2-methylpyridin-3-amine, a compound structurally related to 3-Bromo-5-(3-methylphenoxy)pyridine. These synthesized compounds exhibited potential biological activities and were considered for applications in liquid crystal technology and as anti-thrombolytic agents (Ahmad et al., 2017).
Catalysis and Synthesis Techniques
A study by Grozavu et al. (2020) explored the catalytic methylation of pyridines, a process relevant to the modification of compounds like 3-Bromo-5-(3-methylphenoxy)pyridine. Their method, which utilized methanol and formaldehyde, provided a new approach to modify the aromatic ring of pyridines, crucial in drug discovery and organic chemistry (Grozavu et al., 2020).
Mechanism of Action
Target of Action
Bromopyridines, a class of compounds to which it belongs, are often used in suzuki–miyaura cross-coupling reactions . This suggests that its target could be related to transition metal catalysis, specifically palladium, in carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 3-Bromo-5-(3-methylphenoxy)pyridine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
properties
IUPAC Name |
3-bromo-5-(3-methylphenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJSPIYPJZNHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678771 | |
| Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methylphenoxy)pyridine | |
CAS RN |
28231-75-6 | |
| Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



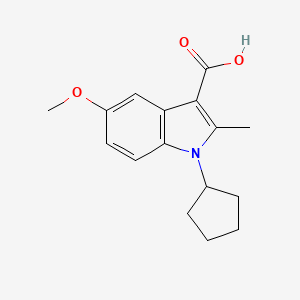
![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)
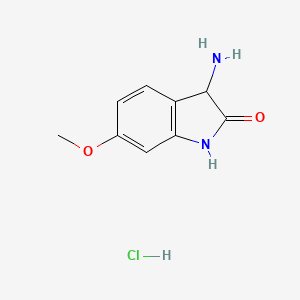
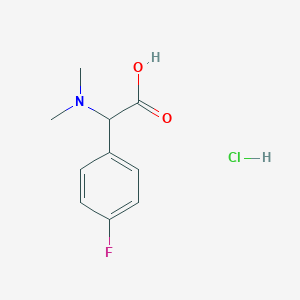
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)

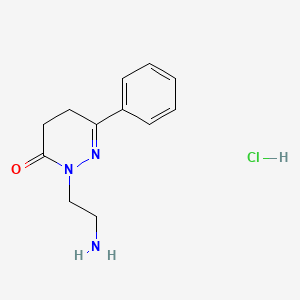
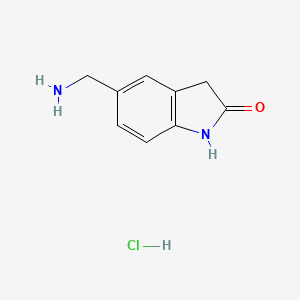
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)

